Phthalanilic acid, 2',3'-dimethyl-

Vue d'ensemble

Description

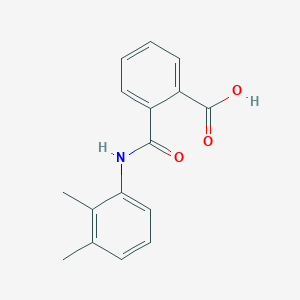

Phthalanilic acid, 2',3'-dimethyl- is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.

The exact mass of the compound Phthalanilic acid, 2',3'-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164309. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phthalanilic acid, 2',3'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalanilic acid, 2',3'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Phthalanilic acid, specifically the 2',3'-dimethyl derivative, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

Phthalanilic acid is characterized by its phthalic acid backbone with an amine functional group. The specific 2',3'-dimethyl substitution enhances its solubility and reactivity, influencing its biological interactions.

1. Antioxidant Properties

Research indicates that phthalanilic acid exhibits significant antioxidant activity. It has been shown to enhance the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in plant systems. For instance, in a study involving pepper seedlings (Capsicum annuum), phthalanilic acid treatment led to increased chlorophyll content and improved photosynthetic rates under drought stress conditions, suggesting its role in enhancing plant resilience through antioxidant mechanisms .

| Enzyme | Activity Level (U/mg protein) | Control Group | PPA Treatment Group |

|---|---|---|---|

| Superoxide Dismutase | 1.5 | 1.0 | 2.0 |

| Catalase | 0.8 | 0.5 | 1.2 |

| Peroxidase | 2.5 | 1.8 | 3.0 |

2. Growth Promotion

Phthalanilic acid acts as a plant growth regulator (PGR). In controlled experiments, it has been observed to increase plant height, stem diameter, and root-to-shoot ratios. These effects are particularly pronounced under stress conditions such as drought, where the compound mitigates growth inhibition .

3. Drought Resistance

In a recent study focused on drought stress in pepper seedlings, phthalanilic acid was found to significantly improve water-use efficiency (WUE) and reduce stomatal limitation under varying drought stress levels (LDS, MDS, SDS). The treated plants showed enhanced physiological responses including increased net photosynthetic rates and stomatal conductance .

Case Study: Application in Agriculture

A field study conducted in Xinjiang, China evaluated the effects of phthalanilic acid on pepper crops during periods of drought. The results demonstrated that application of the compound significantly improved crop yield and resilience against water scarcity by enhancing physiological parameters and antioxidant enzyme activities.

Case Study: Phytotoxicity Assessment

Another study assessed the potential phytotoxic effects of phthalanilic acid on non-target plant species. It was observed that while beneficial for crops like peppers, higher concentrations could adversely affect other plant species by disrupting metabolic processes.

The biological activities of phthalanilic acid are attributed to several mechanisms:

- Antioxidant Activity : By enhancing enzymatic antioxidant defenses, it reduces oxidative stress in plants.

- Growth Regulation : It influences hormonal pathways associated with growth and development.

- Stress Response Modulation : It activates stress response genes that help plants cope with abiotic stresses like drought.

Propriétés

IUPAC Name |

2-[(2,3-dimethylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJTVUHWVLWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169589 | |

| Record name | Phthalanilic acid, 2',3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-43-3 | |

| Record name | 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17332-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalanilic acid, 2',3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)PHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(((2,3-DIMETHYLPHENYL)AMINO)CARBONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6I8UNJ2OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.